1-(3-bromo-1H-indol-2-yl)ethanone
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Overview
Description
1-(3-Bromo-1H-indol-2-yl)ethanone is a chemical compound belonging to the indole family, characterized by the presence of a bromine atom at the 3-position of the indole ring and an ethanone group at the 2-position Indole derivatives are significant in various fields due to their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-1H-indol-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1H-indole-2-yl ethanone. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 1-(3-amino-1H-indol-2-yl)ethanone or 1-(3-thio-1H-indol-2-yl)ethanone.
Oxidation Products: 1-(3-bromo-1H-indol-2-yl)acetic acid.
Reduction Products: 1-(3-bromo-1H-indol-2-yl)ethanol.
Scientific Research Applications
1-(3-Bromo-1H-indol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-bromo-1H-indol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and ethanone group can influence its binding affinity and specificity, making it a valuable compound for studying structure-activity relationships.
Comparison with Similar Compounds
1-(3-Chloro-1H-indol-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluoro-1H-indol-2-yl)ethanone: Contains a fluorine atom at the 3-position.
1-(3-Iodo-1H-indol-2-yl)ethanone: Features an iodine atom at the 3-position.
Uniqueness: 1-(3-Bromo-1H-indol-2-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s size and electronegativity can affect the compound’s interactions with biological targets, making it distinct from its halogenated counterparts.
Properties
IUPAC Name |
1-(3-bromo-1H-indol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6(13)10-9(11)7-4-2-3-5-8(7)12-10/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTHFJSKLBVDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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